molecular formula C15H22O3 B075645 3,5-Di-tert-butyl-4-hydroxybenzoic acid CAS No. 1421-49-4

3,5-Di-tert-butyl-4-hydroxybenzoic acid

Cat. No. B075645
CAS RN: 1421-49-4
M. Wt: 250.33 g/mol
InChI Key: YEXOWHQZWLCHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Di-tert-butyl-4-hydroxybenzoic acid is a metabolite of butylated hydroxytoluene . It has a molecular formula of C15H22O3 and a molecular weight of 250.33 g/mol .


Synthesis Analysis

3,5-Di-tert-butyl-4-hydroxybenzoic acid can be synthesized under mild conditions in a cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C–H bond activation and CO2 insertion chemistry .


Molecular Structure Analysis

The IUPAC name for this compound is 3,5-di-tert-butyl-4-hydroxybenzoic acid . The InChI string is InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) .


Chemical Reactions Analysis

3,5-Di-tert-butyl-4-hydroxybenzoic acid can be used as a reactant to synthesize 2,6-di-tert-butyl-4-(dodecylselanylmethyl)phenol and bis(3,5-di-tert-butyl-4-hydroxybenzyl) selenide by reacting with dodecaneselenolate and sodium selenide .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 206-209 °C (lit.) . Its SMILES string is CC©©c1cc(cc(c1O)C©©C)C(O)=O .

Scientific Research Applications

Metabolite of Butylated Hydroxytoluene

“3,5-Di-tert-butyl-4-hydroxybenzoic acid” is a metabolite of butylated hydroxytoluene . Butylated hydroxytoluene is a synthetic antioxidant that is commonly used in foods and cosmetics to prevent oxidation. As a metabolite, “3,5-Di-tert-butyl-4-hydroxybenzoic acid” plays a role in the body’s processing of butylated hydroxytoluene.

Synthesis of Antistress Agents

This compound has been used in the synthesis of antistress agents . Antistress agents are substances that help the body adapt to stress and exert a normalizing effect upon bodily processes. They are used in a variety of medical and therapeutic applications.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXOWHQZWLCHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52625-25-9 (nickel(2+)salt(2:1)), 68698-64-6 (mono-potassium salt)
Record name 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3061683
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butyl-4-hydroxybenzoic acid

CAS RN

1421-49-4
Record name 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis-tert-butyl-4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F0I7YAG34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In a 200 ml four-necked flask were placed 49.53 g (0.240 mol) of 2,6-di-tert-butylphenol (hereinafter abbreviated to “2,6-DBP”), 2.05 g (0.018 mol) of DMi and 40 g of xylene, and the solution was heated until reflux begun. Afterward, azeotropic dehydration was carried out, while 4.41 g (0.054 mol) of a 49 wt % aqueous NaOH solution was added dropwise over 5 hours. Next, 20 g of xylene was added dropwise, and the solution was allowed to mature under the reflux for 2 hours. It was confirmed that a stoichiometric amount of water was distilled. The reaction solution was put in a 300 ml autoclave, heated up to 160° C., and then allowed to absorb a carbon dioxide gas at 6 kg/cm2G, followed by maturation at the same temperature for 5 hours. In this case, a conversion was 90.0%/NaOH. The reaction solution was slowly cooled to 70° C., and then crystallized at 70° C. for 2 hours. The reaction solution was filtered at the same temperature, and then washed three times with 20 g of xylene to obtain wet sodium 3,5-ditert-butyl-4-hydroxybenzoate. According to analysis, the recovery yield of sodium 3,5-di-tert-butyl-4-hydroxybenzoate was 88.4%/NaOH, and any DMi was not detected. It was confirmed that DMi was completely recovered in a filtrate and a wash liquid in the steps of the heating, the filtration and the washing. The wet product was dissolved in 54 g of water at 60° C., and an extraction operation was carried out twice with 18 g of xylene to obtain an aqueous layer. Xylene dissolved in this aqueous layer was distilled off under reduced pressure, and the aqueous layer was added dropwise to 49 g of a 6% sulfuric acid solution over 2 hours to crystallize. The resulting precipitate was filtered, and then washed three times with 12 g of water. Next, wet 3,5-di-tert-butyl-4-hydroxybenzoic acid was taken out, and then dried to obtain 12.0 g of 3,5-di-tert-butyl-4-hydroxybenzoic acid, and a purity was 99.9% or more and a total recovery yield in terms of pure product from the raw material was 88.0%/NaOH.
Name
sodium 3,5-di-tert-butyl-4-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Di-tert-butyl-4-hydroxybenzoic acid
Reactant of Route 2
3,5-Di-tert-butyl-4-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3,5-Di-tert-butyl-4-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3,5-Di-tert-butyl-4-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3,5-Di-tert-butyl-4-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3,5-Di-tert-butyl-4-hydroxybenzoic acid

Q & A

Q1: What is the molecular formula and weight of 3,5-Di-tert-butyl-4-hydroxybenzoic acid?

A1: The molecular formula of 3,5-Di-tert-butyl-4-hydroxybenzoic acid is C15H22O3, and its molecular weight is 250.33 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have employed spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [, , ] These techniques provide valuable information about the compound's functional groups and structure.

Q3: How does 3,5-Di-tert-butyl-4-hydroxybenzoic acid perform as a stabilizer in various materials?

A3: Research indicates that 3,5-Di-tert-butyl-4-hydroxybenzoic acid and its derivatives demonstrate efficacy as stabilizers in different materials, notably polypropylene films. [] Studies have investigated its role in preventing degradation caused by light and heat, highlighting its potential in enhancing material durability.

Q4: Has the compound shown promise in specific applications due to its material compatibility?

A4: Indeed, 3,5-Di-tert-butyl-4-hydroxybenzoic acid is investigated for applications like lube oil additives and solar cell sealing films. [, ] These applications leverage its antioxidant properties and compatibility with polymers to improve performance and longevity.

Q5: What is the mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzoic acid as an antioxidant?

A5: This compound functions as a radical scavenger, effectively neutralizing harmful free radicals by donating hydrogen atoms. [] This mechanism helps protect cells and materials from oxidative damage.

Q6: Has 3,5-Di-tert-butyl-4-hydroxybenzoic acid been studied in the context of human health?

A6: Yes, studies have explored its presence in human follicular fluid, suggesting potential exposure from environmental sources. [] Additionally, its metabolites have been identified in human urine, offering insights into its metabolic pathways. []

Q7: Are there any studies on its potential anti-inflammatory or anti-hyperlipidemic activity?

A7: Researchers have designed and synthesized novel compounds incorporating 3,5-Di-tert-butyl-4-hydroxybenzoic acid, aiming to harness its antioxidant properties for potential anti-inflammatory and anti-hyperlipidemic effects. [, ] These studies often involve in vitro assays and in vivo animal models to evaluate the efficacy and safety of these compounds.

Q8: What are the primary metabolic pathways of 3,5-Di-tert-butyl-4-hydroxybenzoic acid in living organisms?

A8: Studies in rats have identified 3,5-Di-tert-butyl-4-hydroxybenzoic acid as a major metabolite of several compounds, including butylated hydroxytoluene (BHT). [, , , , , ] It is primarily excreted in urine, often conjugated with glucuronic acid.

Q9: Have there been any investigations on the environmental impact of 3,5-Di-tert-butyl-4-hydroxybenzoic acid?

A9: While the provided research primarily focuses on the synthesis, characterization, and biological activity of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, further investigation is necessary to assess its environmental fate, persistence, and potential ecological effects.

Q10: Are there efficient methods available for synthesizing 3,5-Di-tert-butyl-4-hydroxybenzoic acid?

A10: Several synthetic routes for 3,5-Di-tert-butyl-4-hydroxybenzoic acid have been explored. [, ] One common approach involves the oxidation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde using Jones reagent.

Q11: How is 3,5-Di-tert-butyl-4-hydroxybenzoic acid quantified and characterized in various matrices?

A11: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely employed for the detection and quantification of 3,5-Di-tert-butyl-4-hydroxybenzoic acid and its metabolites in biological samples and environmental matrices. [, , ]

Q12: Has computational chemistry been used to study 3,5-Di-tert-butyl-4-hydroxybenzoic acid and its derivatives?

A12: Yes, computational methods, including Density Functional Theory (DFT) calculations and molecular docking simulations, have been employed to study 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [, , ] These methods provide insights into the electronic structure, reactivity, and interactions of the molecule with other molecules.

Q13: How do structural modifications of 3,5-Di-tert-butyl-4-hydroxybenzoic acid affect its activity?

A13: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the 3,5-Di-tert-butyl-4-hydroxybenzoic acid scaffold can significantly influence its antioxidant and biological activities. [, ] For example, introducing specific substituents or modifying the phenolic moiety can alter its radical scavenging ability, metabolic stability, and interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.